molecular formula C19H23Cl2NO B1426518 3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219964-26-7

3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No. B1426518
M. Wt: 352.3 g/mol
InChI Key: GLGIIZHNHOJZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{2-[(5-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride” is a chemical compound with the CAS number 1219964-26-7 . It has a molecular formula of C19H23Cl2NO and a molecular weight of 352.29802 .

Scientific Research Applications

Synthesis and Structural Studies

  • A study highlighted the synthesis and crystal structure of a novel bioactive heterocycle, which is significant for its biological importance and potential use in molecular modeling for biological studies. This research provides a foundation for understanding the structural characteristics of similar compounds (Thimmegowda et al., 2009).

Biological Activity and Applications

  • Research on cloperastine hydrochloride, a piperidine derivative, involved the identification and quantification of impurities in the drug substance, which is crucial for ensuring the purity and safety of pharmaceutical compounds. This study provides insights into the quality control processes necessary for compounds with similar structures (Liu et al., 2020).

  • Another study focused on the efficient synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, demonstrating antibacterial activities. These findings suggest the potential for developing antimicrobial agents from compounds structurally related to the one (Faty et al., 2010).

Chemical and Pharmaceutical Research

  • The allosteric modulation of the cannabinoid CB1 receptor by novel compounds indicates the potential for designing new therapeutic agents targeting this receptor, offering a basis for future research into similar chemical structures and their interactions with biological targets (Price et al., 2005).

properties

IUPAC Name

3-[2-(4-chloro-2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c20-17-8-9-19(18(13-17)16-6-2-1-3-7-16)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGIIZHNHOJZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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